5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis of various thiazine derivatives, including studies on dihydro-1,4-thiazines, which show potential in creating compounds with diverse chemical properties. For example, studies have explored intramolecular cyclisations of dihydro-thiazines, leading to the formation of complex bicyclic structures (Kitchin & Stoodley, 1973).
- Another study focused on synthesizing 3,4‐dihydro‐2‐methyl‐3‐oxo‐2H‐benzo‐1,4‐thiazine‐2‐carboxylic acids, demonstrating the versatility of thiazine derivatives in synthesizing a range of heterocyclic compounds (Cizej & Urleb, 1996).
Biological and Physiological Significance
- A significant discovery was the detection of a thiazine derivative, structurally similar to 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, in bovine brain extracts. This finding suggests potential biological roles for such compounds in the central nervous system (Nardini et al., 1990).
Conformational and Stereochemical Studies
- Studies on the conformational behaviour of dihydro-1,4-thiazines have been conducted to understand their chemical properties better. This research provides insights into how the structure of these molecules affects their reactivity and potential applications (Kitchin & Stoodley, 1968).
Potential in Drug Synthesis
- Thiazine derivatives have shown promise in the synthesis of cephalosporins, a class of antibiotics. Studies have detailed methods to synthesize thiazine-carboxylates, valuable for creating cephalosporin analogues (Alexander et al., 1974).
Novel Heterocyclic Systems
- Research has also led to the creation of new heterocyclic systems, such as the synthesis of 3-methoxy-5-oxo-6-phenyl-5,6-dihydro-4H-isothiazolo[5,4-b]-1,4-thiazine, demonstrating the potential for developing unique chemical structures (Voskoboev et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-7(11)5-3-13-2-4(8-5)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCLVFLVDGNUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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